molecular formula C11H15NO3 B6257667 2-amino-5-(tert-butoxy)benzoic acid CAS No. 1184732-60-2

2-amino-5-(tert-butoxy)benzoic acid

Cat. No.: B6257667
CAS No.: 1184732-60-2
M. Wt: 209.2
InChI Key:
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Description

2-amino-5-(tert-butoxy)benzoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and a tert-butoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(tert-butoxy)benzoic acid typically involves the introduction of the tert-butoxy group and the amino group onto the benzoic acid core. One common method involves the protection of the amino group followed by the introduction of the tert-butoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(tert-butoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-amino-5-(tert-butoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-5-(tert-butoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-tert-butyl-benzoic acid: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    2-amino-5-fluorobenzoic acid: Contains a fluorine atom instead of a tert-butoxy group.

    2-amino-5-methylbenzoic acid: Features a methyl group instead of a tert-butoxy group.

Uniqueness

2-amino-5-(tert-butoxy)benzoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific desired properties.

Properties

CAS No.

1184732-60-2

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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